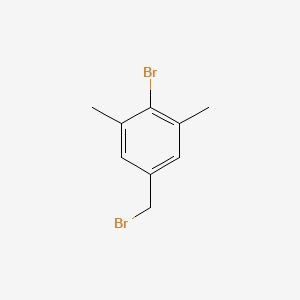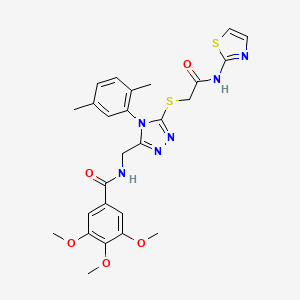![molecular formula C21H29N3O5 B2462331 Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate CAS No. 1081119-91-6](/img/structure/B2462331.png)
Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound is notable for its intricate molecular structure, which includes a piperazine ring, a pyrrolidinone moiety, and a tert-butyl ester group, all of which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate generally involves a multi-step process. A common approach includes:
Formation of the Pyrrolidinone Intermediate: : The initial step often involves the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine. Subsequent reduction and cyclization yield the pyrrolidinone intermediate.
Introduction of the Piperazine Ring: : The pyrrolidinone intermediate is then coupled with piperazine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the Tert-butyl Ester Group: : The final step involves esterification with tert-butyl chloroformate under mild conditions, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound typically utilizes optimized versions of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Reactor design, temperature control, and solvent choice are crucial factors.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The methoxy group in the aromatic ring can undergo oxidation to form a phenol derivative.
Reduction: : The ketone group in the pyrrolidinone moiety can be reduced to an alcohol.
Substitution: : Electrophilic aromatic substitution reactions can occur at the methoxybenzene ring, allowing for further functionalization.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: : Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride) are often used.
Substitution: : Conditions for electrophilic aromatic substitution typically involve halogens or sulfonic acid derivatives.
Major Products Formed from These Reactions
Oxidation can yield phenol derivatives.
Reduction results in alcohol derivatives.
Substitution reactions produce a variety of functionalized aromatic compounds.
科学的研究の応用
In Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the design of novel pharmaceuticals.
In Biology: : Its interactions with various biological pathways are of interest. Researchers investigate its potential as a tool for probing cellular mechanisms and its effects on enzymatic activities.
In Medicine: : This compound has shown promise in preliminary studies for its potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator. Its structural motifs are being explored for drug development.
In Industry: : It is used in the formulation of specialty chemicals and materials. Its ability to undergo diverse chemical reactions makes it versatile for various industrial applications.
作用機序
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperazine ring and pyrrolidinone moiety are crucial for its binding affinity and specificity. This interaction can lead to the inhibition or activation of pathways critical in disease processes, making it a valuable candidate for drug development.
類似化合物との比較
Comparison with Other Similar Compounds: Similar compounds include other piperazine derivatives, pyrrolidinone-based compounds, and tert-butyl esters. Each of these classes of compounds shares some structural similarities but differs in specific functional groups, leading to unique chemical properties and applications.
List of Similar Compounds
Piperazine derivatives, such as 1-phenylpiperazine
Pyrrolidinone-based compounds like N-methylpyrrolidinone
Tert-butyl esters, such as tert-butyl acetate
What stands out about tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is the combination of these functional groups within a single molecule, contributing to its multifaceted applications and chemical versatility.
特性
IUPAC Name |
tert-butyl 4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)23-11-9-22(10-12-23)19(26)15-13-18(25)24(14-15)16-5-7-17(28-4)8-6-16/h5-8,15H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTFQMNZBNHZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)


![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)
![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)
![3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2462264.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2462269.png)
![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)

